
3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea is an organic compound with the molecular formula C8H10N4S and a molecular weight of 194.257 g/mol This compound is known for its unique structure, which includes a thiourea group bonded to a pyridine ring through a methylene bridge
Preparation Methods
The synthesis of 3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea typically involves the reaction between pyridine-2-carbaldehyde and 4-methylthiosemicarbazide . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain a high yield of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, where nucleophiles such as halides or alkoxides replace the sulfur atom.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can bind to metal ions in enzymes, inhibiting their activity and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions is a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 3-Methyl-1-(pyridin-2-ylmethylideneamino)thiourea include:
- 4-Ethyl-1-(pyridin-2-ylmethylidene)thiosemicarbazide
- Pyridin-2-carbaldehyde-4-methylthiosemicarbazone
- 2-Formylpyridine-4-methyl-3-thiosemicarbazone
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
CAS No. |
6839-88-9 |
|---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-methyl-3-(pyridin-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-9-8(13)12-11-6-7-4-2-3-5-10-7/h2-6H,1H3,(H2,9,12,13) |
InChI Key |
PIQCUQKVCKNFCL-UHFFFAOYSA-N |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


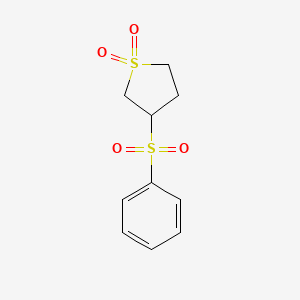
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)
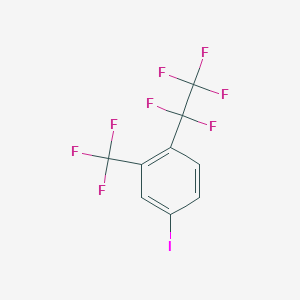


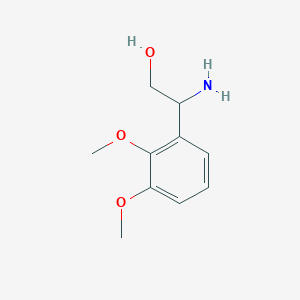
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)

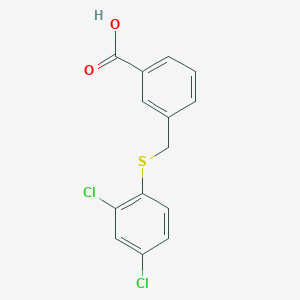
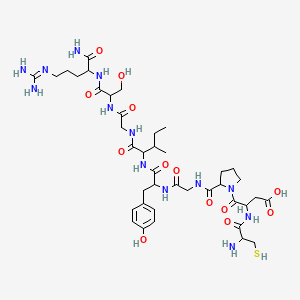
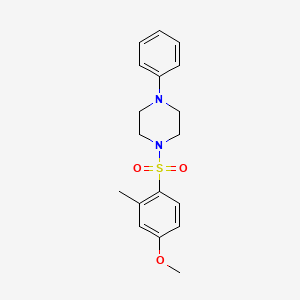
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
